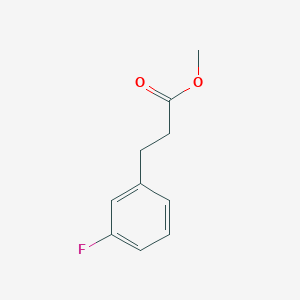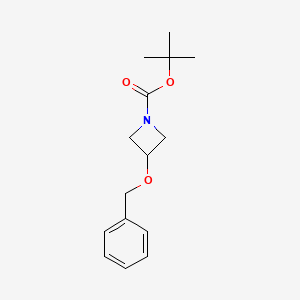
Methyl 2-(2-quinoxalinylsulfanyl)benzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of methyl 2-(2-quinoxalinylsulfanyl)benzenecarboxylate typically involves the reaction of quinoxaline-2-thiol with methyl 2-bromobenzoate under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
化学反応の分析
Methyl 2-(2-quinoxalinylsulfanyl)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
科学的研究の応用
Methyl 2-(2-quinoxalinylsulfanyl)benzenecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of methyl 2-(2-quinoxalinylsulfanyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
類似化合物との比較
Methyl 2-(2-quinoxalinylsulfanyl)benzenecarboxylate can be compared with other similar compounds such as:
Methyl 2-(quinoxalin-2-ylthio)benzoate: Similar structure but different substituents on the quinoxaline ring.
Methyl 2-(quinoxalin-2-ylsulfanyl)benzoate: Similar structure but different functional groups on the benzenecarboxylate moiety.
Benzoic acid, 2-(2-quinoxalinylthio)-, methyl ester: Another name for the same compound, highlighting its ester functional group.
特性
IUPAC Name |
methyl 2-quinoxalin-2-ylsulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-20-16(19)11-6-2-5-9-14(11)21-15-10-17-12-7-3-4-8-13(12)18-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKILNGLVUBESCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2571404.png)
![N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2571408.png)
![(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2571409.png)




![[3-(Propan-2-yloxy)oxolan-3-yl]methanesulfonyl chloride](/img/structure/B2571416.png)
![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2571417.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2571418.png)


